molecular formula C5H9N3O2S B2974756 (1-Methyl-1H-pyrazol-3-YL)methanesulfonamide CAS No. 1551828-30-8

(1-Methyl-1H-pyrazol-3-YL)methanesulfonamide

Cat. No. B2974756
CAS RN: 1551828-30-8
M. Wt: 175.21
InChI Key: WWWGPXXLPUFFJU-UHFFFAOYSA-N
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Description

“(1-Methyl-1H-pyrazol-3-YL)methanesulfonamide” is a chemical compound with the CAS Number: 1551828-30-8 . It has a molecular weight of 175.21 . The IUPAC name for this compound is also "this compound" .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H9N3O2S/c1-8-3-2-5(7-8)4-11(6,9)10/h2-3H,4H2,1H3,(H2,6,9,10) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature .

Scientific Research Applications

Insecticidal Activity

(1-Methyl-1H-pyrazol-3-YL)methanesulfonamide has been utilized in the synthesis of novel pyrazole methanesulfonates, which have shown promising insecticidal activity. These compounds, particularly the amides formed from amines with α-branching, demonstrate high levels of activity against insects while maintaining low levels of acute mammalian toxicity. However, field testing on rice paddy hoppers has shown poor results (Finkelstein & Strock, 1997).

Organometallic Chemistry

The compound plays a significant role in organometallic chemistry. It has been involved in the synthesis of functionalized bis(1-methylimidazol-2-yl)methane and related reactions, demonstrating the potential for creating organotin derivatives and heterobimetallic complexes (Li et al., 2014).

Chalcogen Modification

Modifications of bis(pyrazol-1-yl)methanes by chalcogen (S and Se) elements have been achieved using this compound. These modifications have led to the formation of new organotin derivatives, providing insights into the potential applications in coordination chemistry and material science (Tan, Song, & Tang, 2006).

Bioanalytical Standards

The compound has been utilized in the synthesis of deuterated derivatives for use as bioanalytical standards in clinical trials. This has involved exploring various labeling strategies and understanding the base-catalyzed exchange reactions to achieve the desired labeling (Rozze & Fray, 2009).

Cyclooxygenase-2 Inhibition

Research has been conducted on sulfonamide-containing 1,5-diarylpyrazole derivatives, including those similar to this compound, for their potential to inhibit cyclooxygenase-2 (COX-2). This has led to the identification of potent and selective inhibitors, contributing significantly to medicinal chemistry (Penning et al., 1997).

Solvent Interaction Studies

This compound has been studied for its interactions in solutions, particularly focusing on the effects of temperature and concentration on its interactions with solvents like methyl acetate. Such studies are crucial for understanding its behavior in different environmental conditions (Raphael, Bahadur, & Ebenso, 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(1-methylpyrazol-3-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2S/c1-8-3-2-5(7-8)4-11(6,9)10/h2-3H,4H2,1H3,(H2,6,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWGPXXLPUFFJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)CS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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